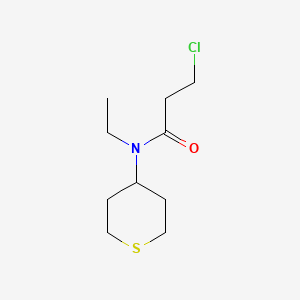
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
Overview
Description
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a useful research compound. Its molecular formula is C10H18ClNOS and its molecular weight is 235.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C10H18ClNOS, with a molecular weight of 235.77 g/mol. The structure includes a chloro group, an ethyl group, and a tetrahydrothiopyran moiety, which contribute to its reactivity and potential interactions with biological targets .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClNOS |
| Molecular Weight | 235.77 g/mol |
| CAS Number | 2098027-10-0 |
| Purity | ≥ 95% |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising pharmacological effects:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the tetrahydrothiopyran ring may enhance the compound's ability to interact with microbial cell membranes or specific enzymes, leading to inhibition of growth in bacteria and fungi .
Anticonvulsant Activity
Preliminary studies suggest that this compound may possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels in the central nervous system, which could provide therapeutic benefits for seizure disorders .
Antioxidant Effects
The antioxidant capacity of related compounds has been noted, which may extend to this compound. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential interactions with specific enzymes or receptors have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or cellular signaling.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
Properties
IUPAC Name |
3-chloro-N-ethyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXSKTBDKULILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















